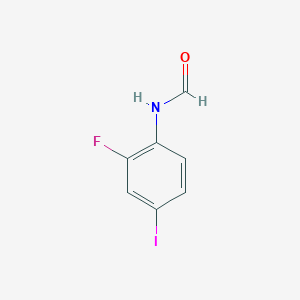

N-(2-fluoro-4-iodophenyl)formamide

Description

Properties

Molecular Formula |

C7H5FINO |

|---|---|

Molecular Weight |

265.02 g/mol |

IUPAC Name |

N-(2-fluoro-4-iodophenyl)formamide |

InChI |

InChI=1S/C7H5FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-4H,(H,10,11) |

InChI Key |

LGEPQFZGDQOFFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC=O |

Origin of Product |

United States |

Preparation Methods

Formic Acid-Mediated N-Formylation Under Ultrasound Irradiation

The reaction of 2-fluoro-4-iodoaniline with formic acid under ultrasound irradiation provides an efficient route. Key parameters include:

| Parameter | Value | Reference |

|---|---|---|

| Molar Ratio | 1:1.2 (amine:HCOOH) | |

| Ultrasound Power | 40 kHz | |

| Temperature | 60°C | |

| Time | 2–5 minutes | |

| Yield | 94–97% |

Mechanism : Ultrasound enhances molecular collision frequency, accelerating protonation of the amine and subsequent nucleophilic attack by formic acid. This method is chemoselective for primary amines, even in the presence of hydroxyl groups .

Advantages :

-

Rapid reaction time (<5 minutes).

-

No requirement for catalysts or solvents.

Limitations :

Ethyl Formate with NaHSO₄·H₂O/Activated Charcoal

This method employs ethyl formate as a non-acidic formylating agent, promoted by NaHSO₄·H₂O immobilized on activated charcoal:

| Parameter | Value | Reference |

|---|---|---|

| Catalyst Loading | 0.2 g NaHSO₄·H₂O + 0.1 g charcoal | |

| Solvent | Ethyl formate (neat) | |

| Temperature | Reflux | |

| Time | 25–55 minutes | |

| Yield | 80–94% |

Procedure :

-

Mix 2-fluoro-4-iodoaniline with ethyl formate and catalyst.

-

Reflux until completion (monitored by TLC/GC).

Advantages :

-

Avoids corrosive reagents (e.g., SOCl₂).

-

Recyclable catalyst system.

Limitations :

CO₂ and Phenylsilane in Dimethyl Sulfoxide (DMSO)

A solvent-promoted, catalyst-free approach utilizes CO₂ and PhSiH₃ under ambient conditions:

| Parameter | Value | Reference |

|---|---|---|

| CO₂ Pressure | 1 atm | |

| Silane | PhSiH₃ (1.5 eq) | |

| Solvent | DMSO | |

| Temperature | 25°C | |

| Time | 24 hours | |

| Yield | 85–99% |

Mechanism :

Advantages :

-

Environmentally benign (uses CO₂ as C1 source).

-

No metal catalysts required.

Limitations :

-

Requires anhydrous conditions.

Acetic-Formic Anhydride Method

A classical approach involves acetic-formic anhydride for direct formylation:

Procedure :

-

Cool 2-fluoro-4-iodoaniline in acetic anhydride to 0°C.

-

Add formic acid dropwise.

Advantages :

-

Simple setup with readily available reagents.

Limitations :

Manganese-Catalyzed Formylation Using Oxalic Acid

A recent advance employs MnCl₂·4H₂O and oxalic acid dihydrate under nitrogen:

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | MnCl₂·4H₂O (5 mol%) | |

| Additive | (COOH)₂·2H₂O (6 eq) | |

| Base | Na₂CO₃·H₂O (2 eq) | |

| Solvent | DMF | |

| Temperature | 130°C | |

| Time | 20 hours | |

| Yield | 98% |

Mechanism : Oxalic acid decomposes to CO, which coordinates with Mn to activate the formyl group transfer .

Advantages :

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Green Metrics | Scalability |

|---|---|---|---|---|---|

| Ultrasound/Formic Acid | 94–97 | 2–5 min | Low | High | Moderate |

| Ethyl Formate/NaHSO₄ | 80–94 | 25–55 min | Low | Moderate | High |

| CO₂/PhSiH₃ | 85–99 | 24 h | Medium | High | Moderate |

| Acetic-Formic Anhydride | 70–85 | 2–4 h | Low | Low | High |

| Mn-Catalyzed | 98 | 20 h | High | Moderate | High |

Key Trends :

-

Ultrasound and CO₂ methods excel in sustainability but face scalability challenges.

-

Mn-catalyzed and ethyl formate routes offer high yields for industrial applications.

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)formamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

Biological Research: It can be employed in the design of fluorescent probes for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)formamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The electron-withdrawing nature of these substituents can modulate the compound’s reactivity and stability in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides and Formamides

N-(4-Chlorophenyl)Formamide

- Structure : Lacks iodine and fluorine but features a para-chlorine substituent.

- Applications : Primarily studied for dielectric properties rather than pharmacological activity.

N-(4-Methoxyphenyl)Formamide 2-O-β-D-Xyloside

- Structure : Contains a methoxy group and a xyloside moiety.

- Properties : Higher hydrophilicity compared to halogenated analogs, with $^{1}$H NMR coupling constants ($^3J_{1,2} > 7$ Hz) confirming β-configuration in the sugar unit .

N-(3-Nitro-[1,1-Biphenyl]-4-yl)-N-(4-Fluorophenyl)Formamide (1–f)

Pharmacologically Active Derivatives

PD-0325901

- Structure: Incorporates the N-(2-fluoro-4-iodophenyl)amino group with a difluorobenzamide backbone.

- Properties : Melting point >190°C; molecular weight 488.2 g/mol.

- Activity: Potent MEK inhibitor (IC$_{50}$ < 1 nM) with improved bioavailability compared to non-iodinated analogs .

Refametinib (BAY869766)

Comparative Data Table

Key Findings and Implications

Halogen Effects : The iodine atom in this compound enhances binding to hydrophobic kinase pockets, while fluorine improves metabolic stability by reducing CYP450-mediated oxidation .

Synthetic Versatility : Palladium-catalyzed cross-coupling allows modular derivatization, enabling rapid generation of analogs with varied alkoxy chains (e.g., 7c vs. 7d) .

Contrast with Carcinogens: Unlike FANFT, iodine/fluorine-substituted formamides lack nitro groups, mitigating genotoxicity risks .

Q & A

Q. What strategies enhance the compound’s bioavailability given its logP and solubility profile?

- Methodological Answer : Modify formulation using cyclodextrin complexes or lipid nanoparticles. Measure logP via shake-flask method and solubility in biorelevant media (FaSSIF/FeSSIF). Pharmacokinetic studies in rodents (IV vs. oral dosing) determine absolute bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.